molecular formula C9H14O2 B8596336 3-Allyl-4-methyl-4,5-epoxypentan-2-one CAS No. 75565-74-1

3-Allyl-4-methyl-4,5-epoxypentan-2-one

Cat. No. B8596336
M. Wt: 154.21 g/mol
InChI Key: CUILAUAXBNNIGH-UHFFFAOYSA-N
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Patent
US04282372

Procedure details

A mixture of 3-allyl-4-methyl-4,5-epoxypentan-2-one (4.5 g) and glass powder (0.90 g) was stirred at a bath temperature of 220° C. for 10 hours in a nitrogen gas stream. After reaction, ether was added to the reaction mass, followed by drying over anhydrous magnesium sulfate. After removing the solvent by evaporation, the residue was distilled under reduced pressure to obtain 3.2 g of 2,4-dimethyl-3-allylfuran as a pale yellow oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([C:8]1([CH3:11])[O:10][CH2:9]1)[C:5](=O)[CH3:6])[CH:2]=[CH2:3]>CCOCC>[CH3:11][C:8]1[O:10][CH:9]=[C:5]([CH3:6])[C:4]=1[CH2:1][CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C=C)C(C(C)=O)C1(CO1)C
Name
powder
Quantity
0.9 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
was stirred at a bath temperature of 220° C. for 10 hours in a nitrogen gas stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mass
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC=1OC=C(C1CC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 80.5%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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